1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,2-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-10-8-13-18(6-7-19(13)16-10)5-4-14-22(20,21)12-9-17(3)11(2)15-12/h6-9,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWQVEBMTOQAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CN(C(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound that integrates imidazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole and Pyrazole Rings : These heterocycles contribute to the biological activity.
- Sulfonamide Group : Known for enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including compounds similar to this compound, as effective anticancer agents.
Case Study:
A study evaluated various imidazole derivatives against multiple cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 80 to 200 nM against HCT-15 and MDA-MB-468 cells. The structural modifications on the imidazole ring significantly affected their potency against cancer cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80 |
| Compound 7 | HeLa | 100 |
| Compound 14 | A549 | 510 |
| Compound 15 | MDA-MB-231 | 630 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Antibacterial Activity
Compounds containing imidazole rings have also demonstrated significant antibacterial properties. For example, derivatives similar to the target compound were assessed for their efficacy against various bacterial strains. The results indicated that certain modifications could enhance antibacterial potency.
Research Findings:
In a comparative study of substituted pyrazoles:
- Compounds exhibited activity against Gram-positive and Gram-negative bacteria.
- The presence of electron-donating groups on the imidazole ring was linked to increased antibacterial activity .
Other Pharmacological Activities
Beyond anticancer and antibacterial effects, the compound may exhibit additional pharmacological activities:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of imidazole sulfonamides can inhibit the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values indicating strong cytotoxicity and selectivity against cancerous cells compared to normal cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| HCT-116 | 11 | 3.1 |
| MCF-7 | 15 | 4 |
| HeLa | 18 | 2 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research shows that it exhibits moderate activity against a range of bacterial strains:
- Tested Bacteria : Common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis were used to assess antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <100 |
| Bacillus subtilis | <75 |
Case Studies
Several studies have documented the effectiveness of related compounds in clinical settings:
- Antitumor Efficacy Study : A study published in International Journal of Molecular Sciences demonstrated that imidazole-based compounds could significantly reduce tumor size in animal models when administered at specific dosages .
- Antimicrobial Evaluation : Another research article highlighted the potential use of imidazole sulfonamides as alternative treatments for resistant bacterial infections, showing promising results in preclinical trials .
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide group is introduced through nucleophilic substitution:
-
Reaction of Sulfonyl Chlorides with Amines :
The ethylamine linker in the target compound reacts with 1,2-dimethyl-1-imidazole-4-sulfonyl chloride. This step parallels sulfonamide syntheses in , where sulfonyl chlorides react with amines to form -substituted sulfonamides (yields: 70–85%).
Example Reaction Pathway :
Infrared (IR) Spectroscopy:
NMR Spectroscopy:
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| -Imidazole CH | 2.50–3.10 (s, 6H) | Methyl groups |
| -Pyrazole CH | 2.35–2.45 (s, 3H) | 6-Methyl group |
| -Sulfonamide S=O | 165–170 | Sulfonamide carbonyl |
Data aligns with imidazole and pyrazole derivatives reported in literature.
Nucleophilic Substitution:
The ethyl linker enables further functionalization. For instance:
-
Amidation : Reacting with acyl chlorides forms amides (e.g., 4a–e in ).
-
Sulfonation : Secondary sulfonamides are synthesized using sulfonyl chlorides (e.g., 5a–n in ).
Thermal Cleavage:
Under heat, the sulfonamide bond remains stable, while ester or amide side chains may degrade (observed in for pyrazole intermediates).
Comparative Reaction Yields
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Imidazo[1,2-]pyrazole cyclization | DMF, 80°C, 24h | 85% | |
| Sulfonamide formation | CHCl, RT, 12h | 78% | |
| Purification | Column chromatography (SiO) | 90–95% purity |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with the target molecule:
*Calculated based on molecular formula (estimated as C₁₆H₂₀N₈O₂S).
Key Structural Observations :
- Heterocycle Diversity : The target compound’s imidazo[1,2-b]pyrazole differs from the imidazo[2,1-b]thiazole in , which may alter binding affinity to enzymatic targets .
- Linker Flexibility : The ethyl sulfonamide linker in the target compound provides greater conformational flexibility compared to the rigid piperidinyl-quinazoline linker in .
Functional Comparisons
2.2.1. Enzymatic Inhibition
- Compounds 5 and 6a () exhibit IC50 values of 1.4 µM and 1.2 µM, respectively, in undisclosed enzymatic assays, highlighting the potency of methylsulfonyl and dimethylamine substituents . The target compound’s lack of a methylsulfonyl group may reduce electrophilic interactions critical for inhibition.
- The quinazoline-containing analog () likely targets kinases or proteases due to quinazoline’s established role in ATP-binding pocket interactions .
2.2.2. Physicochemical Properties
- The furan-containing analog () has a molecular weight of 388.4 g/mol, comparable to the target compound, but its furan ring may improve metabolic stability over methyl groups .
- The triazolo-pyridazin derivative () introduces a cyclobutyl group, which could enhance rigidity and selectivity for specific protein conformations.
Research Findings and Implications
Substituent Optimization : The N,N-dimethyl group in Compound 6a () improves potency by ~15% over Compound 5, suggesting that alkylation of amine groups enhances target engagement . Applying this to the target compound’s ethyl linker may yield similar benefits.
Heterocycle Impact : Imidazo[1,2-b]pyrazole systems (target compound and ) may offer superior π-π stacking vs. imidazo[2,1-b]thiazoles (), but this requires validation via crystallography or docking studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
